molecular formula C16H14F3NO B257022 N-(4-ethylphenyl)-2-(trifluoromethyl)benzamide

N-(4-ethylphenyl)-2-(trifluoromethyl)benzamide

Cat. No. B257022
M. Wt: 293.28 g/mol
InChI Key: FOKPTYZTKWWIQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-2-(trifluoromethyl)benzamide, also known as A-116, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzamides and has a molecular formula of C16H14F3NO.

Mechanism of Action

N-(4-ethylphenyl)-2-(trifluoromethyl)benzamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This means that it enhances the receptor's response to acetylcholine, which is the neurotransmitter that activates the receptor. The compound binds to a site on the receptor that is distinct from the acetylcholine binding site and causes a conformational change that increases the receptor's sensitivity to acetylcholine.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-2-(trifluoromethyl)benzamide has been shown to have several biochemical and physiological effects. It enhances the release of acetylcholine in the brain, which can improve cognitive function and memory. It also increases the activity of the α7 nicotinic acetylcholine receptor, which can have a neuroprotective effect and may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-ethylphenyl)-2-(trifluoromethyl)benzamide in lab experiments is its high potency and selectivity for the α7 nicotinic acetylcholine receptor. This makes it a useful tool for studying the function of this receptor in the brain. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of N-(4-ethylphenyl)-2-(trifluoromethyl)benzamide. One direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its effects on other neurotransmitter systems in the brain, such as the glutamate and GABA systems. Additionally, further research may be needed to optimize the synthesis of this compound and improve its pharmacokinetic properties.

Synthesis Methods

The synthesis of N-(4-ethylphenyl)-2-(trifluoromethyl)benzamide involves the reaction of 4-ethylphenylamine with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction occurs under mild conditions and yields the desired product in good yield.

Scientific Research Applications

N-(4-ethylphenyl)-2-(trifluoromethyl)benzamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that plays a crucial role in cognitive function, learning, and memory. The compound has also been shown to enhance the release of acetylcholine in the brain, which can improve cognitive function and memory.

properties

Product Name

N-(4-ethylphenyl)-2-(trifluoromethyl)benzamide

Molecular Formula

C16H14F3NO

Molecular Weight

293.28 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C16H14F3NO/c1-2-11-7-9-12(10-8-11)20-15(21)13-5-3-4-6-14(13)16(17,18)19/h3-10H,2H2,1H3,(H,20,21)

InChI Key

FOKPTYZTKWWIQV-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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